molecular formula C18H23NO4 B12275017 (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B12275017
M. Wt: 317.4 g/mol
InChI Key: HPESIWGAJLAFOB-HNNXBMFYSA-N
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Description

®-6-Benzyl 1-ethyl 6-azaspiro[25]octane-1,6-dicarboxylate is a complex organic compound belonging to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system through cyclization reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as a glucagon-like peptide-1 receptor agonist, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Benzyl 1-ethyl 6-azaspiro[25]octane-1,6-dicarboxylate is unique due to its specific spirocyclic structure and the presence of benzyl and ethyl groups

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

6-O-benzyl 2-O-ethyl (2R)-6-azaspiro[2.5]octane-2,6-dicarboxylate

InChI

InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3/t15-/m0/s1

InChI Key

HPESIWGAJLAFOB-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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